![molecular formula C9H8BrF2N B6226464 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 2137609-96-0](/img/no-structure.png)
5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
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Description
5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is an organic compound with the chemical formula C9H8BrF2N . It is a powder in appearance . This compound is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with bromo and difluoro substituents . The InChI key is YQVCUWWXVBZKOE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is a powder and should be stored at +4 °C . Its molecular weight is 248.07 .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound is structurally similar to tetrahydroisoquinoline analogs, which have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that tetrahydroisoquinolines can interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
It is known that tetrahydroisoquinolines can affect various biochemical pathways, depending on their specific targets
Result of Action
Tetrahydroisoquinolines are known to exert diverse biological activities, which can result in various molecular and cellular effects depending on the specific targets and pathways involved .
Action Environment
The action of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves the reaction of 5-bromo-6,7-difluoroindan-1-one with cyclohexylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "5-bromo-6,7-difluoroindan-1-one", "cyclohexylamine", "sodium borohydride" ], "Reaction": [ "Step 1: 5-bromo-6,7-difluoroindan-1-one is reacted with cyclohexylamine in the presence of a base such as potassium carbonate in a solvent such as ethanol to form 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline.", "Step 2: The resulting product is then reduced with sodium borohydride in a solvent such as methanol to yield the final product, 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline." ] } | |
CAS RN |
2137609-96-0 |
Product Name |
5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula |
C9H8BrF2N |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
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